molecular formula C6H12ClN5S B1457807 1-methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole hydrochloride CAS No. 1820608-36-3

1-methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole hydrochloride

Cat. No.: B1457807
CAS No.: 1820608-36-3
M. Wt: 221.71 g/mol
InChI Key: BIZAGWTXJSMFHF-UHFFFAOYSA-N
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Description

1-methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole hydrochloride is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

1-methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: In industrial applications, it can be used as a precursor for the synthesis of other valuable chemicals and materials.

Preparation Methods

The synthesis of 1-methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

    Industrial Production Methods: For large-scale production, the synthesis process is optimized to minimize costs and maximize efficiency. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the tetrazole ring.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but common pathways include those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other tetrazole derivatives, such as 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride and 1-methyl-5-(pyrrolidin-3-yl)-1H-indole hydrochloride, share structural similarities but differ in their specific functional groups and biological activities.

    Uniqueness: The presence of the pyrrolidin-3-ylsulfanyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-5-pyrrolidin-3-ylsulfanyltetrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5S.ClH/c1-11-6(8-9-10-11)12-5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZAGWTXJSMFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820608-36-3
Record name 1H-Tetrazole, 1-methyl-5-(3-pyrrolidinylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820608-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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